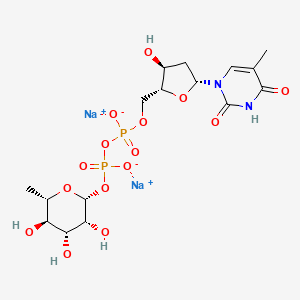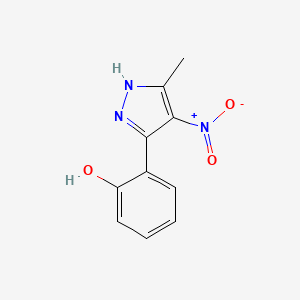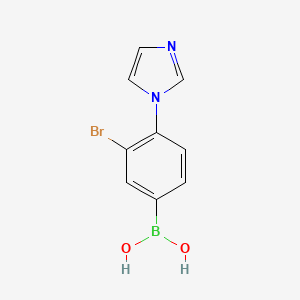
Thymidine-5'-diphosphate-L-rhamnose disodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thymidine-5’-diphosphate-L-rhamnose disodium is a nucleoside that belongs to the class of modified nucleosides. It is a synthetic, modified thymidine with a phosphate group at the 5’-position and L-rhamnose at the 2’ position . This compound can be isolated from the alga Occhromonas malhamensis . It is known for its enhanced water solubility and stability compared to its free form .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Thymidine-5’-diphosphate-L-rhamnose disodium can be synthesized through enzymatic glycosylation. The enzymic glycosylation of quercetin to quercitrin is one such method . The compound can also be isolated from Occhromonas malhamensis .
Industrial Production Methods: Industrial production methods for Thymidine-5’-diphosphate-L-rhamnose disodium typically involve the extraction from natural sources such as Occhromonas malhamensis . The compound is then purified and converted to its disodium salt form to enhance its water solubility and stability .
Análisis De Reacciones Químicas
Types of Reactions: Thymidine-5’-diphosphate-L-rhamnose disodium undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of Thymidine-5’-diphosphate-L-rhamnose disodium, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Thymidine-5’-diphosphate-L-rhamnose disodium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is used in studies involving nucleoside metabolism and enzymatic glycosylation.
Industry: It is used in the production of various biochemicals and as a stabilizer in certain formulations.
Mecanismo De Acción
The mechanism of action of Thymidine-5’-diphosphate-L-rhamnose disodium involves its role as a nucleoside diphosphate. It participates in metabolic pathways, particularly in the biosynthesis of antibiotics. The compound interacts with specific enzymes and molecular targets to exert its effects.
Comparación Con Compuestos Similares
Thymidine-5’-diphosphate-L-rhamnose disodium is unique due to its enhanced water solubility and stability compared to its free form . Similar compounds include:
dTDP-L-rhamnose: Another nucleoside diphosphate with similar properties.
2’-Deoxy-thymidine-beta-L-rhamnose: A related compound with a similar structure.
These compounds share similar biological activities but differ in their solubility and stability properties.
Propiedades
Fórmula molecular |
C16H24N2Na2O15P2 |
|---|---|
Peso molecular |
592.29 g/mol |
Nombre IUPAC |
disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate |
InChI |
InChI=1S/C16H26N2O15P2.2Na/c1-6-4-18(16(24)17-14(6)23)10-3-8(19)9(31-10)5-29-34(25,26)33-35(27,28)32-15-13(22)12(21)11(20)7(2)30-15;;/h4,7-13,15,19-22H,3,5H2,1-2H3,(H,25,26)(H,27,28)(H,17,23,24);;/q;2*+1/p-2/t7-,8-,9+,10+,11-,12+,13+,15+;;/m0../s1 |
Clave InChI |
QEUPXBDYSWMXJF-NAIDCLSWSA-L |
SMILES isomérico |
C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O)O.[Na+].[Na+] |
SMILES canónico |
CC1C(C(C(C(O1)OP(=O)([O-])OP(=O)([O-])OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-methoxyphenyl)-7-methyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B14076657.png)




![2,3-Bis(4-methoxyphenyl)-5,6-diphenylthieno[3,2-b]furan](/img/structure/B14076689.png)





![2-Butanol, 3-methyl-4-[(phenylmethoxy)methoxy]-, (2S,3R)-](/img/structure/B14076736.png)

